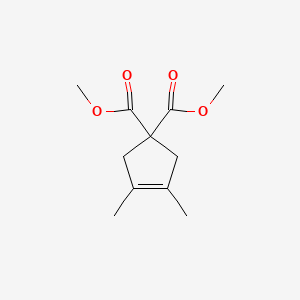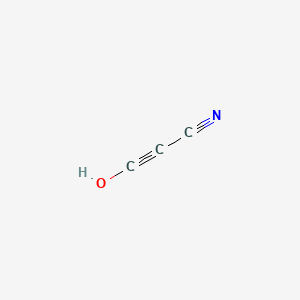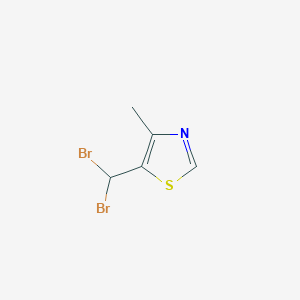![molecular formula C19H26ClN5 B14274069 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine CAS No. 138504-36-6](/img/structure/B14274069.png)
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a diazenyl linkage, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine typically involves the diazotization of 5-chloropyridine-2-amine followed by coupling with N1,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine. The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced equipment to maintain reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
Scientific Research Applications
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage plays a crucial role in its reactivity, facilitating interactions with biological molecules and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl derivatives and chloropyridinyl-substituted compounds, such as:
- 4-[(E)-2-(5-chloropyridin-2-yl)diazen-1-yl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine
- 4-[(E)-2-(4-chlorophenyl)diazen-1-yl]-N,N-dimethylaniline
Uniqueness
What sets 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
138504-36-6 |
|---|---|
Molecular Formula |
C19H26ClN5 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-[(5-chloropyridin-2-yl)diazenyl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H26ClN5/c1-5-24(6-2)16-10-11-17(18(13-16)25(7-3)8-4)22-23-19-12-9-15(20)14-21-19/h9-14H,5-8H2,1-4H3 |
InChI Key |
ULMKDPKPJHVRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Cl)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


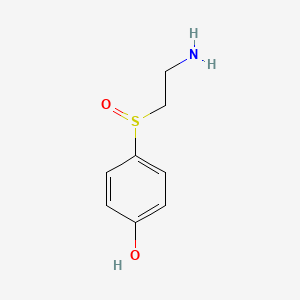

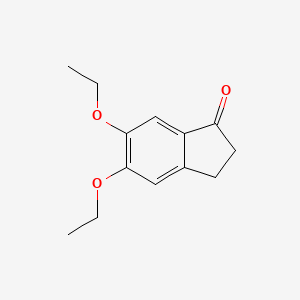
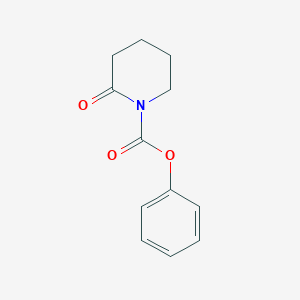
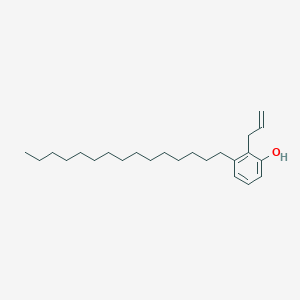
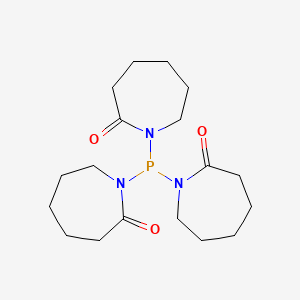
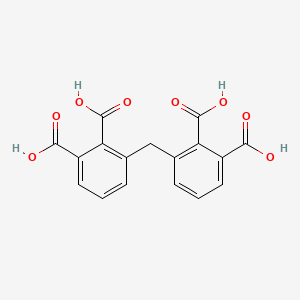
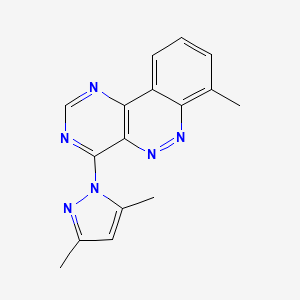
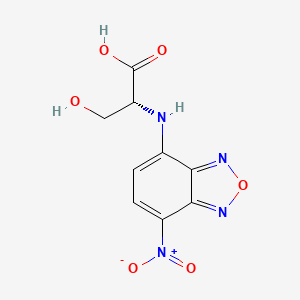
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)
